molecular formula C16H13NO3 B12592509 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 647862-37-1

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12592509
CAS No.: 647862-37-1
M. Wt: 267.28 g/mol
InChI Key: NFDSSFGEYMMZPE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using similar methods but with enhanced reaction conditions and purification techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cell signaling pathways and exerting its biological effects . The exact molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific structure, which combines the indole ring with a methoxy and methyl group, enhancing its biological activity and making it a valuable compound for research and industrial applications.

Properties

CAS No.

647862-37-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H13NO3/c1-9-16(10-5-3-4-6-12(10)17-9)11-7-14(19)15(20-2)8-13(11)18/h3-8,17H,1-2H3

InChI Key

NFDSSFGEYMMZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C(=CC3=O)OC

Origin of Product

United States

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